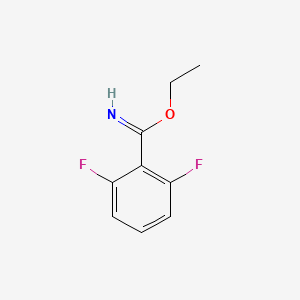
Ethyl 2,6-difluorobenzene-1-carboximidate
描述
Ethyl 2,6-difluorobenzene-1-carboximidate is an organic compound with the molecular formula C9H9F2NO It is a derivative of benzene, where two fluorine atoms are substituted at the 2 and 6 positions, and an ethyl carboximidate group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-difluorobenzene-1-carboximidate typically involves the reaction of 2,6-difluorobenzonitrile with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the carboximidate group. The detailed steps are as follows:
Starting Material: 2,6-difluorobenzonitrile.
Reagent: Ethanol.
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium ethoxide.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2,6-difluorobenzene-1-carboximidate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboximidate group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid.
科学研究应用
Ethyl 2,6-difluorobenzene-1-carboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent or probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 2,6-difluorobenzene-1-carboximidate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl 2,5-difluorobenzene-1-carboximidate: Similar structure but with fluorine atoms at the 2 and 5 positions.
Ethyl 2,6-dichlorobenzene-1-carboximidate: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
Ethyl 2,6-difluorobenzene-1-carboximidate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chlorinated or non-fluorinated analogs.
属性
IUPAC Name |
ethyl 2,6-difluorobenzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEAROPSJVBKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547828 | |
| Record name | Ethyl 2,6-difluorobenzene-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74237-17-5 | |
| Record name | Ethyl 2,6-difluorobenzene-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
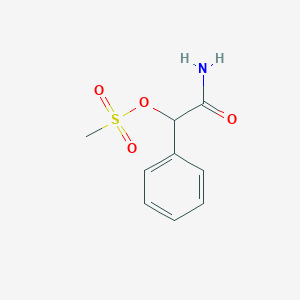
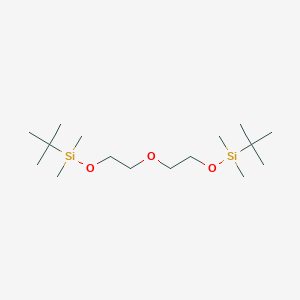

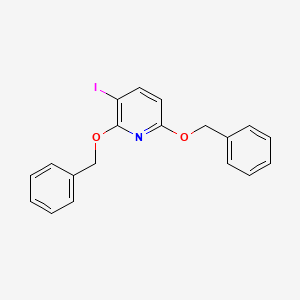
![3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline](/img/structure/B8264544.png)
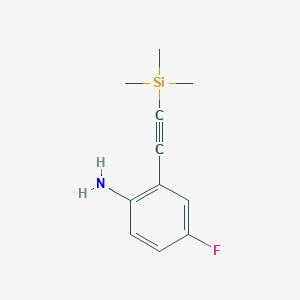
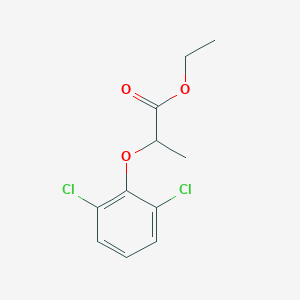
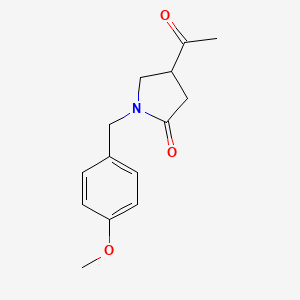
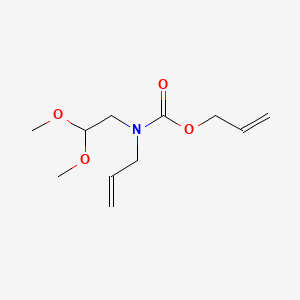
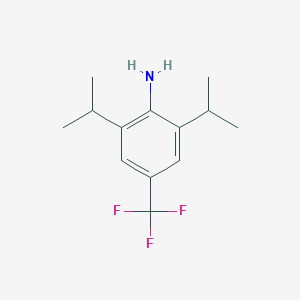
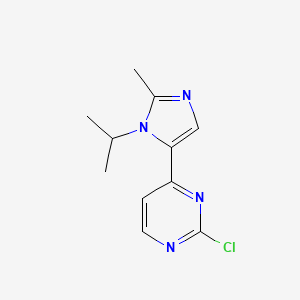
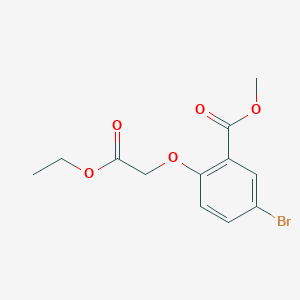
![(NZ)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264611.png)
![8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8264613.png)
